molecular formula C11H12O2 B488316 3,3,5-trimethyl-2-benzofuran-1(3H)-one CAS No. 16225-06-2

3,3,5-trimethyl-2-benzofuran-1(3H)-one

Cat. No.: B488316
CAS No.: 16225-06-2
M. Wt: 176.21g/mol
InChI Key: CULLRVKKLKNLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5-trimethyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21g/mol. The purity is usually 95%.
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Properties

CAS No.

16225-06-2

Molecular Formula

C11H12O2

Molecular Weight

176.21g/mol

IUPAC Name

3,3,5-trimethyl-2-benzofuran-1-one

InChI

InChI=1S/C11H12O2/c1-7-4-5-8-9(6-7)11(2,3)13-10(8)12/h4-6H,1-3H3

InChI Key

CULLRVKKLKNLAE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)OC2(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)OC2(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-methyl-4-toluamide (100 g) in anhydrous tetrahydrofuran (2 l) was cooled to -28° and n-butyl lithium (580 ml of 2.5M solution in hexanes) was added dropwise maintaining the temperature at -20° to -25°. The resultant solution was stirred at -20° for 2 h, then cooled to -42° and acetone (175 ml) added dropwise maintaining the temperature below -42°. Stirring was continued at -35° to -42° for 1 h before glacial acetic add (39 ml) was added. The mixture was stirred without further cooling for 90 min and then poured into aqueous HCl (1N, 1.4 l) and ethyl acetate (0.5 l). The organic phase was washed with brine (3'1 l), dried over sodium sulphate and concentrated and dried in vacuo. The solid was dissolved in hot methylene chloride (350 ml) and cooled to 3°. The filtrate was treated with hexane (50 ml) and cooled to 3°. The filtrate was dissolved in methylene chloride (1 l) and heated to reflux in the presence of aqueous HCl(6N, 1 l) for 6 h. The organic phase was separated and again heated to reflux in the presence of aqueous HCl (6N, 1 l) for 7 h. The organic phase was separated and washed with saturated aqueous sodium bicarbonate (2'1 l) and concentrated in vacuo to give 3,3,5-trimethyl-3H-isobenzofuran-1-one. HPLC and NMR data were consistent with the product obtained in Preparation A (a) and with its structure.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
580 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.4 L
Type
reactant
Reaction Step Five
Quantity
0.5 L
Type
solvent
Reaction Step Five
Quantity
175 mL
Type
solvent
Reaction Step Six

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